Dichlorooctylaluminium
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Overview
Description
Dichlorooctylaluminium is an organoaluminium compound with the chemical formula C₈H₁₇AlCl₂. It is a derivative of aluminium, where two chlorine atoms and an octyl group are bonded to the aluminium atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorooctylaluminium can be synthesized through the reaction of octyl chloride with aluminium trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C8H17Cl→C8H17AlCl2+HCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Dichlorooctylaluminium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and other by-products.
Reduction: Can be reduced to form aluminium hydrides.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminium hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Aluminium oxide and octyl derivatives.
Reduction: Aluminium hydrides and octyl derivatives.
Substitution: Various substituted aluminium compounds depending on the nucleophile used
Scientific Research Applications
Dichlorooctylaluminium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives .
Mechanism of Action
The mechanism of action of dichlorooctylaluminium involves its ability to form strong bonds with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in many chemical reactions. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Dichloromethylaluminium: Similar structure but with a methyl group instead of an octyl group.
Dichloroethylaluminium: Contains an ethyl group instead of an octyl group.
Dichlorobutylaluminium: Features a butyl group in place of the octyl group.
Uniqueness
Dichlorooctylaluminium is unique due to its longer carbon chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
3238-27-5 |
---|---|
Molecular Formula |
C8H17AlCl2 |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
dichloro(octyl)alumane |
InChI |
InChI=1S/C8H17.Al.2ClH/c1-3-5-7-8-6-4-2;;;/h1,3-8H2,2H3;;2*1H/q;+2;;/p-2 |
InChI Key |
RBLGTYCOUOIUNY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Al](Cl)Cl |
Origin of Product |
United States |
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